

(3S,4R)-PF-6683324: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (3S,4R)-PF-6683324

Cat. No.: B15620857

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Introduction

(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting Tropomyosin receptor kinases (Trk) and Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). Its dual inhibitory action makes it a valuable tool for investigating the roles of these kinases in various physiological and pathological processes, including pain, cancer, and neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with **(3S,4R)-PF-6683324**, intended for researchers, scientists, and drug development professionals.

Core Properties and CAS Number

(3S,4R)-PF-6683324, identified by the CAS number 1799789-00-6, is a well-characterized compound with specific physicochemical and pharmacological properties.^{[1][2]}

Physicochemical Properties

The fundamental chemical and physical characteristics of **(3S,4R)-PF-6683324** are summarized in the table below.

Property	Value
CAS Number	1799789-00-6
Molecular Formula	C ₂₄ H ₂₃ F ₄ N ₅ O ₄
Molecular Weight	521.46 g/mol [1]
Appearance	Solid
Solubility	10 mM in DMSO
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.

Pharmacological Properties

(3S,4R)-PF-6683324 is a potent inhibitor of both Trk family kinases and PTK6.[3] It is classified as a Type II kinase inhibitor, binding to the inactive conformation of the kinase.[4][5][6]

Target	IC ₅₀ (Biochemical Assay)	Notes
TrkA	1.1 nM[3]	Pan-Trk inhibitor[4]
TrkB	2.6 nM[3]	
TrkC	1.1 nM[3]	
PTK6 (Brk)	76 nM[4][5]	Selective Type II inhibitor[4][5]

Mechanism of Action

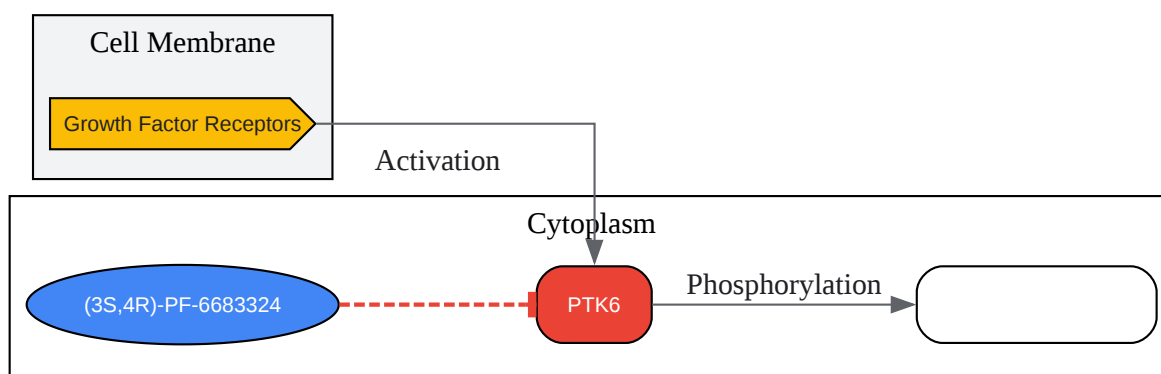
(3S,4R)-PF-6683324 exerts its biological effects by inhibiting the kinase activity of Trk receptors and PTK6. As a Type II inhibitor, it specifically recognizes the "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif in the activation loop is flipped from its active orientation. [6] This mode of binding provides a basis for its selectivity. The co-crystal structure of PF-6683324 with the PTK6 kinase domain has been resolved, offering detailed insights into its binding mechanism.[6]

Signaling Pathways

The inhibition of Trk and PTK6 by **(3S,4R)-PF-6683324** can modulate several downstream signaling pathways implicated in cell proliferation, survival, and differentiation.

PTK6 Signaling Pathway

PTK6 is a non-receptor tyrosine kinase that can be activated by various growth factor receptors, including members of the ERBB family (e.g., EGFR), IGFR1, and MET.[7] Its activation can lead to the phosphorylation of multiple substrates, influencing pathways such as PI3K/Akt and STAT signaling.

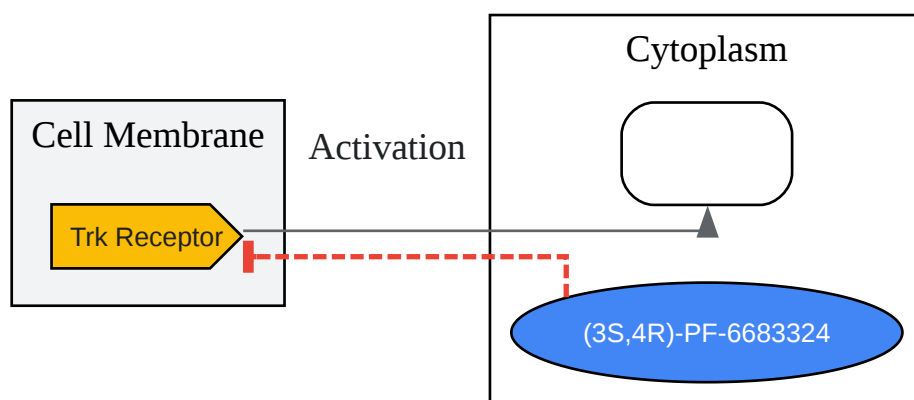


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PTK6 signaling pathway and inhibition by **(3S,4R)-PF-6683324**.

Trk Signaling Pathway

Trk receptors are crucial for neuronal survival and differentiation and are activated by neurotrophins. Their activation triggers downstream cascades, including the Ras/MAPK and PI3K/Akt pathways.



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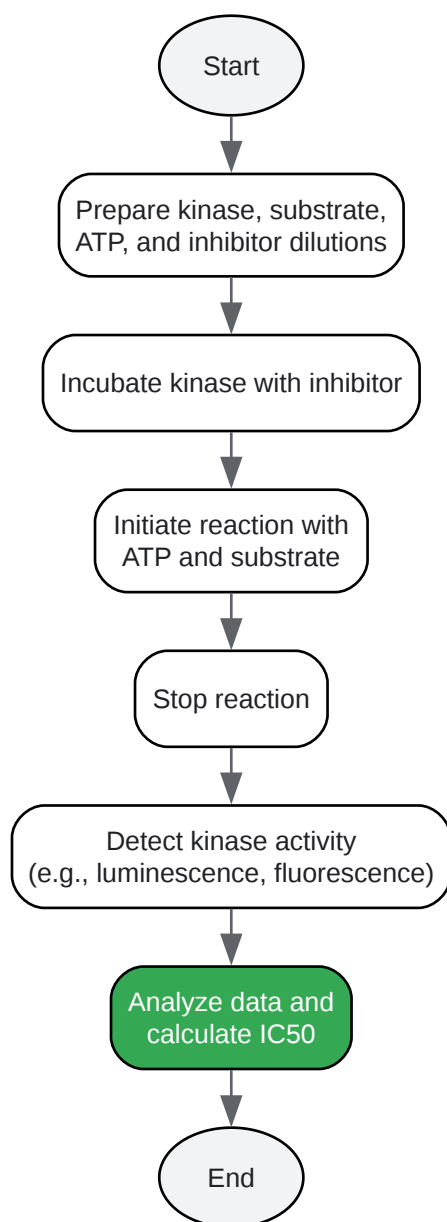
Trk receptor signaling and its inhibition.

Experimental Protocols

Detailed experimental protocols for assays involving **(3S,4R)-PF-6683324** can be adapted from the methodologies described in the scientific literature. The following are representative protocols based on published studies.

Biochemical Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **(3S,4R)-PF-6683324** against a target kinase.



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Workflow for a biochemical kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare serial dilutions of **(3S,4R)-PF-6683324** in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP.

- **Incubation with Inhibitor:** In a microplate, incubate the kinase with the various concentrations of **(3S,4R)-PF-6683324** for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- **Reaction Incubation:** Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination and Detection:** Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization).
- **Data Analysis:** Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular PTK6 Phosphorylation Assay

This protocol is designed to assess the ability of **(3S,4R)-PF-6683324** to inhibit the phosphorylation of PTK6 in a cellular context.

Methodology:

- **Cell Culture and Treatment:** Culture cells that endogenously or exogenously express PTK6. Treat the cells with varying concentrations of **(3S,4R)-PF-6683324** for a specified duration.
- **Cell Lysis:** After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates.
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated PTK6 (e.g., anti-pY342-PTK6).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane with an antibody for total PTK6 as a loading control.
- Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PTK6.

X-ray Crystallography for Inhibitor-Kinase Complex

The following provides a general workflow for determining the crystal structure of **(3S,4R)-PF-6683324** in complex with a target kinase, as was done for PTK6.[\[6\]](#)

Methodology:

- Protein Expression and Purification: Express and purify the kinase domain of the target protein.
- Co-crystallization:
 - Mix the purified protein with a molar excess of **(3S,4R)-PF-6683324**.
 - Screen for crystallization conditions using techniques such as sitting-drop or hanging-drop vapor diffusion.[\[6\]](#)
- Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
- Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other methods. Refine the structure to obtain a high-resolution model of the inhibitor-kinase complex.

Conclusion

(3S,4R)-PF-6683324 is a valuable chemical probe for studying the roles of Trk and PTK6 kinases. Its well-defined properties, potent inhibitory activity, and the availability of detailed structural information make it an excellent tool for target validation and drug discovery efforts. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their studies effectively.

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